molecular formula C9H7BrN2S B1379766 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine CAS No. 850245-47-5

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

Cat. No.: B1379766
CAS No.: 850245-47-5
M. Wt: 255.14 g/mol
InChI Key: YZMFMRJEMAPOCP-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is an organic compound that features a thiazole ring fused with a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, it can bind to DNA and interfere with replication and transcription processes, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)pyridine
  • 2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)pyridine
  • 2-(5-Bromo-1,3-thiazol-2-yl)pyridine

Comparison: 2-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This combination of substituents can enhance its reactivity and biological activity compared to similar compounds. The bromine atom can participate in halogen bonding, while the methyl group can influence the compound’s lipophilicity and membrane permeability .

Properties

IUPAC Name

5-bromo-4-methyl-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMFMRJEMAPOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275469
Record name 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850245-47-5
Record name 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850245-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-4-methyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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